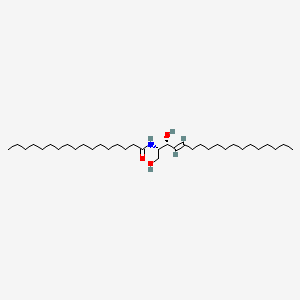
4-Ethylphenyl Sulfate Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylphenyl Sulfate Potassium Salt is a chemical compound with the molecular formula C8H9KO4S. It is the potassium salt of 4-ethylphenyl sulfate, which is derived from the sulfation of 4-ethylphenol. This compound is of interest due to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethylphenyl Sulfate Potassium Salt can be synthesized through the reaction of 4-ethylphenol with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve:
Sulfation: 4-ethylphenol is reacted with sulfuric acid to form 4-ethylphenyl sulfate.
Neutralization: The resulting 4-ethylphenyl sulfate is then neutralized with potassium hydroxide to form potassium 4-ethylphenyl sulfate.
Industrial Production Methods
In industrial settings, the production of potassium 4-ethylphenyl sulfate follows similar steps but on a larger scale. The process involves:
Continuous Stirred Tank Reactors (CSTRs): These reactors are used to ensure thorough mixing and consistent reaction conditions.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylphenyl Sulfate Potassium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to 4-ethylphenol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Yields 4-ethylphenol.
Substitution: Results in various substituted phenyl compounds.
Aplicaciones Científicas De Investigación
4-Ethylphenyl Sulfate Potassium Salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role as a gut microbial metabolite and its effects on host physiology.
Medicine: Investigated for its potential role in metabolic disorders and neurological conditions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of potassium 4-ethylphenyl sulfate involves its interaction with biological systems. It is known to:
Modulate Neurological Health: As a gut microbial metabolite, it can influence neurological functions and behaviors.
Affect Metabolic Pathways: It is involved in the metabolism of aromatic amino acids and can impact metabolic health.
Comparación Con Compuestos Similares
4-Ethylphenyl Sulfate Potassium Salt can be compared with other similar compounds such as:
- Potassium p-tolyl sulfate
- Potassium phenyl sulfate
- Indoxyl sulfate potassium salt
Uniqueness
This compound is unique due to its specific structure and the biological effects it exerts. Unlike other sulfates, it is derived from 4-ethylphenol and has distinct applications in research related to gut microbiota and metabolic health.
Propiedades
IUPAC Name |
potassium;(4-ethylphenyl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S.K/c1-2-7-3-5-8(6-4-7)12-13(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBJOLRFIRVGDM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)
![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)


